1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene, also known as 1-(3-methoxyprop-1-en-1-yl)-3-(trifluoromethyl)benzene, is a chemical compound characterized by its unique structure and functional groups. It belongs to the class of organic compounds known as aromatic hydrocarbons, specifically substituted benzenes. The trifluoromethyl group enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
This compound can be synthesized through various methods, primarily involving the modification of existing aromatic compounds. The synthesis often utilizes readily available starting materials, such as propene and methanol, under controlled conditions to achieve desired yields.
1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene is classified as:
The synthesis of 1-(1-methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene typically involves several key steps:
Synthetic Routes:
The reactions are conducted under specific conditions to optimize yield:
Industrial production may involve advanced techniques such as continuous flow reactors to enhance reaction kinetics and product purity through methods like distillation and chromatography .
The molecular structure of 1-(1-methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene can be represented by the following details:
Property | Data |
---|---|
CAS Number | 921610-66-4 |
Molecular Formula | C11H11F3O |
Molecular Weight | 216.20 g/mol |
IUPAC Name | 1-(3-methoxyprop-1-enyl)-3-(trifluoromethyl)benzene |
InChI Key | ZWXUNLZVZRRDGY-UHFFFAOYSA-N |
Canonical SMILES | COCC=CC1=CC(=CC=C1)C(F)(F)F |
The structure features a benzene ring substituted with a methoxypropene group and a trifluoromethyl group, contributing to its unique chemical properties .
The compound undergoes various chemical transformations:
Oxidation:
Reduction:
Substitution Reactions:
The specific products formed from these reactions depend on the reagents and conditions employed. For instance, oxidation can yield carboxylic acids while reduction may produce alcohols .
The mechanism of action for the chemical reactivity of 1-(1-methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene involves:
CAS No.: 1986-70-5
CAS No.: 13770-96-2
CAS No.: 134954-21-5
CAS No.: 53237-59-5
CAS No.: 13463-39-3
CAS No.: